N-carbamothioylpyridine-4-carboxamide
Description
N-carbamothioylpyridine-4-carboxamide (CAS: 1024316-58-2) is a heterocyclic compound featuring a pyridine backbone substituted with a carboxamide group at the 4-position and a carbamothioyl (thiosemicarbazide) moiety at the nitrogen. Its molecular formula is C₁₇H₂₀N₄OS, with a molar mass of 328.43 g/mol . The thiosemicarbazide group (-NH-C(=S)-NH₂) confers unique reactivity, particularly in metal coordination and hydrogen bonding, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
353492-16-7 |
|---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
N-carbamothioylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7N3OS/c8-7(12)10-6(11)5-1-3-9-4-2-5/h1-4H,(H3,8,10,11,12) |
InChI Key |
VBILJGURWVPYOF-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=O)NC(=S)N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-carbamothioylpyridine-4-carboxamide, differing in substituents or core heterocycles.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups/Features |
|---|---|---|---|---|
| This compound | 1024316-58-2 | C₁₇H₂₀N₄OS | 328.43 | Pyridine, carboxamide, thiosemicarbazide |
| JNJ-47965567 | N/A | C₂₈H₃₂N₄O₂S | ~508.64 | Pyridinecarboxamide, phenylthio, tetrahydro-pyran |
| 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide | 1281185-16-7 | C₁₂H₁₆ClN₅O | 297.75 | Piperidine, chloropyrimidine, methylcarboxamide |
| 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | 284462-37-9 | C₁₃H₁₃N₃O₂ | 259.27 | Pyridinecarboxamide, aminophenoxy, methyl group |
Key Structural Differences and Implications
Core Heterocycle and Substitution Patterns this compound uses a pyridine ring, while 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide () replaces pyridine with piperidine fused to a chloropyrimidine. This substitution enhances conformational flexibility and may improve bioavailability in drug design . JNJ-47965567 () retains the pyridinecarboxamide core but adds a bulky phenylthio group and a tetrahydro-pyran-piperazinyl moiety. Such steric bulk likely increases lipophilicity, impacting membrane permeability .
Functional Group Variations The thiosemicarbazide group in this compound distinguishes it from analogs like 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide (), which features an aminophenoxy group. The thiosemicarbazide’s sulfur atom enhances metal-chelating capacity, relevant in catalysis or antimicrobial applications , whereas the aminophenoxy group improves solubility in polar solvents .
Molecular Weight and Complexity
- JNJ-47965567 (molecular weight ~508.64) is significantly larger than other analogs, which may limit its pharmacokinetic properties (e.g., absorption) compared to the lighter this compound (328.43 g/mol) .
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